1-Iodo-4-nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-nitrosobenzene is an organic compound with the molecular formula C6H4INO It is a derivative of benzene, where an iodine atom and a nitroso group are substituted at the para positions
Vorbereitungsmethoden
1-Iodo-4-nitrosobenzene can be synthesized through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 1-iodo-4-nitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid.
Direct Nitrosation: Another approach is the direct nitrosation of 1-iodo-4-aminobenzene using nitrosating agents like sodium nitrite in acidic conditions.
Analyse Chemischer Reaktionen
1-Iodo-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-iodo-4-nitrobenzene using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 1-iodo-4-aminobenzene using reducing agents like sodium borohydride.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-nitrosobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Iodo-4-nitrosobenzene involves its reactivity towards various chemical reagents. The nitroso group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-nitrosobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: This compound has a nitro group instead of a nitroso group, leading to different reactivity and applications.
1-Iodo-4-aminobenzene: This compound has an amino group, which makes it more reactive towards electrophiles compared to this compound.
The uniqueness of this compound lies in its combination of the iodine and nitroso groups, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
13125-93-4 |
---|---|
Molekularformel |
C6H4INO |
Molekulargewicht |
233.01 g/mol |
IUPAC-Name |
1-iodo-4-nitrosobenzene |
InChI |
InChI=1S/C6H4INO/c7-5-1-3-6(8-9)4-2-5/h1-4H |
InChI-Schlüssel |
OORNJEMTTOSEKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.